ROR-alpha Inhibitory Activity Compared to a Structural Analog
In a cell-based dose-response assay (PubChem AID 610), 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid demonstrated an IC50 of 1.14 µM against the ROR-alpha nuclear receptor [1]. In contrast, the 3-methoxyphenyl-substituted oxadiazole analog (BDBM39543) showed no meaningful inhibition under comparable assay conditions, with an EC50 reported as >407 nM [2]. This represents at least a 2.8-fold difference in potency, highlighting the critical role of the 4-methoxy substitution pattern.
| Evidence Dimension | Inhibition of ROR-alpha transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 1.14 µM (1140 nM) |
| Comparator Or Baseline | 3-(3-methoxyphenyl)-5-(2-thienyl)-1,2,4-oxadiazole: EC50 >407 nM |
| Quantified Difference | >2.8-fold difference in potency (target compound more potent) |
| Conditions | Cell-based reporter gene assay (PubChem AID 610 for target compound; PubChem AID 681 for comparator) |
Why This Matters
This quantitative difference in ROR-alpha engagement directly informs compound selection for nuclear receptor screening campaigns, where even modest potency advantages can determine hit progression.
- [1] BindingDB. BDBM39080: 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. IC50 data for ROR-alpha. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=39080 View Source
- [2] BindingDB. BDBM39543: 3-(3-methoxyphenyl)-5-(2-thienyl)-1,2,4-oxadiazole. EC50 data for ROR-alpha. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=39543 View Source
